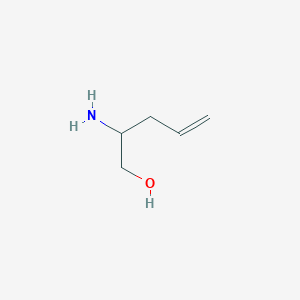

2-Aminopent-4-en-1-ol

説明

2-Aminopent-4-en-1-ol is an organic compound with the molecular formula C5H11NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain.

特性

IUPAC Name |

2-aminopent-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZXECFPTUZDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrolysis of Methoxyamine Precursors

A widely documented method involves the hydrolysis of (S)-1-methoxy-2-propylamine derivatives under acidic conditions. Adapted from a patent describing the synthesis of (S)-2-amino-1-propanol, this approach utilizes hydrochloric acid to cleave the methoxy group. For this compound, the reaction proceeds as follows:

$$

\text{(S)-1-Methoxy-2-pentenylamine} + \text{HCl} \rightarrow \text{(S)-2-Aminopent-4-en-1-ol hydrochloride} \xrightarrow{\text{basification}} \text{(S)-2-Aminopent-4-en-1-ol}

$$

Key conditions include:

- Acid concentration : 30–40% HCl (optimized at 37% w/w).

- Temperature : 80–140°C under autoclave pressure (3–45 bar) or reflux at atmospheric pressure.

- Reaction time : 15–60 hours, depending on scale.

Yields exceed 50% when starting from enantiomerically pure precursors, with ee values preserved above 99%. Table 1 compares variants of this method.

Table 1: Acidic Hydrolysis Conditions and Outcomes

| Condition | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | ee Retention (%) |

|---|---|---|---|---|---|

| Autoclave (high-T) | 135–140 | 19–30 | 4–12 | 72 | >99 |

| Reflux (atmospheric) | 100 | 1 | 48 | 58 | >99 |

| Stepwise HCl addition | 100 | 1 | 35* | 65 | >99 |

Epoxide Aminolysis

An alternative route involves the ring-opening of 4-penten-1,2-epoxide with ammonia or amines. This method avoids harsh acidic conditions but requires careful control of stereochemistry:

$$

\text{4-Penten-1,2-epoxide} + \text{NH₃} \rightarrow \text{this compound}

$$

Optimal results are achieved using:

- Catalyst : Lewis acids like BF₃·Et₂O or ZnCl₂ (5–10 mol%).

- Solvent : Tetrahydrofuran or methanol.

- Temperature : 0–25°C to minimize allyl group side reactions.

Yields range from 40–60%, with racemic mixtures typically formed unless chiral catalysts are employed.

Reduction of Nitriles or Amides

Catalytic hydrogenation of 2-cyano-4-penten-1-ol or related precursors offers a redox-neutral pathway. For example:

$$

\text{2-Cyano-4-penten-1-ol} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{this compound}

$$

Conditions :

- Pressure : 1–3 bar H₂.

- Catalyst : 5% Pd/C or Raney Ni.

- Solvent : Ethanol or water.

This method achieves 65–75% yields but often requires post-synthetic resolution to isolate enantiomers.

Reaction Optimization and Scalability

Acidic Hydrolysis Industrial Adaptation

The patent-scale synthesis of (S)-2-amino-1-propanol provides insights into large-scale adaptations for this compound:

- HCl Stoichiometry : ≥2 equivalents ensures complete methoxy group cleavage. Excess HCl (up to 5 eq.) reduces side products.

- Workup Strategies :

- Solvent Selection : High-boiling solvents like diglyme minimize azeotrope formation during distillation.

Enantiomeric Control

Chiral purity is maintained through:

- Chiral Pool Synthesis : Using enantiopure (S)-1-methoxy-2-pentenylamine as the starting material.

- Kinetic Resolution : Employing enzymes like lipases during hydrolysis to favor one enantiomer.

Purification and Characterization

Isolation Techniques

Analytical Data

- ¹H NMR (D₂O): δ 1.35 (d, 3H, CH₃), 3.41–3.77 (m, 3H, CH₂O and CHN), 5.10–5.30 (m, 2H, CH₂=CH).

- HPLC : Chiralcel OD-H column, hexane/ethanol 80:20, retention times: 8.2 min (R), 9.7 min (S).

Challenges and Limitations

Stability Issues

The allyl group undergoes undesired reactions under acidic or oxidative conditions:

Scalability Trade-offs

While autoclave-based hydrolysis offers high yields, prolonged reaction times (48+ hours) increase energy costs. Batch processes using reflux conditions are more economical but yield 10–15% less product.

化学反応の分析

Types of Reactions: 2-Aminopent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bond in the pentene chain can be reduced to form a saturated amine.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Acyl chlorides or alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-aminopent-4-en-1-one.

Reduction: Formation of 2-aminopentanol.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis:

2-Aminopent-4-en-1-ol serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized in the preparation of various derivatives through reactions such as:

- Nucleophilic Substitution: The amino group can be replaced by other functional groups.

- Addition Reactions: The double bond can participate in electrophilic addition, allowing for the formation of new carbon-carbon bonds.

2. Medicinal Chemistry:

Research into this compound has highlighted its potential as a therapeutic agent. Key areas of investigation include:

- Anti-inflammatory Activity: Studies suggest that derivatives may inhibit cyclooxygenase enzymes, leading to reduced prostaglandin E2 levels, which are crucial mediators in inflammatory responses.

- Antimicrobial Properties: The compound has shown effectiveness against various pathogens, indicating potential applications in treating infections .

- Cytotoxicity Against Cancer Cells: Preliminary studies indicate that it can induce apoptosis in human cancer cell lines, with mechanisms involving caspase activation and modulation of apoptosis-related proteins .

Anti-inflammatory Activity

A study demonstrated that related compounds exhibited significant inhibition of COX-2 activity with IC50 values ranging from 0.84 to 1.39 μM. This suggests that similar mechanisms may apply to this compound derivatives, potentially leading to a reduction in PGE2 levels by up to 98%.

Antimicrobial Efficacy

Research has shown that this compound and its derivatives possess antimicrobial properties against a variety of bacterial strains. For example, a derivative demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Cytotoxic Effects

In vitro studies revealed that this compound can induce apoptosis in certain cancer cell lines at concentrations as low as 50 µM. The mechanism appears to involve the activation of specific caspases and modulation of proteins associated with apoptosis pathways .

作用機序

The mechanism of action of 2-Aminopent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation or glycosylation, affecting cellular pathways .

類似化合物との比較

2-Aminopentanol: Similar structure but lacks the double bond.

4-Aminopent-2-en-1-ol: Similar structure but with the amino group at a different position.

2-Amino-3-pentanol: Similar structure but with the hydroxyl group at a different position.

Uniqueness: 2-Aminopent-4-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

生物活性

Overview

2-Aminopent-4-en-1-ol, with the molecular formula CHNO, is an organic compound featuring both an amine and a hydroxyl group, along with a double bond in its carbon chain. This unique structure allows it to participate in various chemical reactions and biological processes. The compound exists in different forms, including its hydrochloride salt, which enhances its solubility and stability in aqueous environments.

This compound can undergo several types of chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield saturated amines or alcohols.

- Substitution : The amino group can engage in nucleophilic substitution reactions, leading to the formation of amides and esters.

Common Reagents

The following reagents are typically used in the reactions involving this compound:

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Potassium permanganate (KMnO), chromium trioxide (CrO) |

| Reduction | Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH) |

| Substitution | Acyl chlorides, alkyl halides |

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily due to the presence of both the amine and hydroxyl functional groups. These groups facilitate interactions with various biological targets, potentially modulating enzyme activities and receptor interactions.

The biological effects of this compound are thought to arise from its ability to form hydrogen bonds and ionic interactions with biomolecules. The amine group is particularly important for enzyme-substrate interactions, while the hydroxyl group can participate in hydrogen bonding, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can act as a substrate for specific enzymes, leading to insights into its potential role in metabolic pathways. For instance, studies have shown that it may enhance the activity of certain dehydrogenases and transferases.

- Pharmacological Potential : Investigations into the therapeutic applications of this compound suggest its utility in treating conditions related to metabolic dysfunctions. Preliminary findings indicate that it may have neuroprotective properties, making it a candidate for further pharmacological research .

- Comparative Analysis with Similar Compounds : A comparative study highlighted the differences in biological activity between this compound and its structural analogs. For example, compounds like 2-Aminopentanol lack the double bond present in this compound, resulting in reduced reactivity and potentially different biological effects.

Applications in Research

The compound has been utilized across various fields:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminopent-4-en-1-ol, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via reductive amination of 4-penten-1-ol using ammonia and hydrogen with catalysts like nickel or palladium. Yield optimization requires precise control of temperature (25–60°C), hydrogen pressure (1–3 atm), and catalyst loading (2–5% w/w). Side products like over-reduced amines may form if reducing agents are mismatched .

- Key parameters : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : H NMR (δ 1.6–2.1 ppm for allylic protons, δ 3.4–3.8 ppm for hydroxyl/amine groups) and C NMR (δ 110–125 ppm for alkene carbons) confirm structure .

- IR : Peaks at 3300–3500 cm (O-H/N-H stretch) and 1640–1680 cm (C=C stretch).

- Mass Spectrometry : Molecular ion peak at m/z 101.15 (calculated for CHNO) .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. Store in airtight containers at 2–8°C. For spills, neutralize with 5% acetic acid and adsorb with inert material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH?

- Answer : Discrepancies arise from solvent interactions and impurities. Conduct accelerated degradation studies (pH 1–13, 40°C) with HPLC monitoring. Compare results to NIST-standardized data and validate via triplicate experiments. Use DFT calculations to predict degradation pathways .

Q. What mechanistic insights explain the stereoselectivity of this compound in asymmetric synthesis?

- Answer : Steric hindrance and catalyst geometry (e.g., chiral Ru complexes) control enantioselectivity. Isotopic labeling (N, H) can track kinetic vs. thermodynamic product formation. Cite X-ray crystallography of intermediates to validate transition states .

Q. How should researchers design experiments to assess the compound’s reactivity in multicomponent reactions?

- Answer :

- Step 1 : Screen solvents (DMF, THF, ethanol) and catalysts (Lewis acids, organocatalysts).

- Step 2 : Use DOE (Design of Experiments) to optimize variables (temperature, molar ratios).

- Step 3 : Analyze regioselectivity via H NMR and computational modeling (e.g., Gaussian) .

Q. What methodologies address discrepancies between computational predictions and experimental results for this compound’s electronic properties?

- Answer : Cross-validate DFT calculations (B3LYP/6-31G*) with experimental UV-Vis (λmax 210–230 nm) and cyclic voltammetry. Adjust basis sets or solvent models (e.g., PCM) to align theory with practice .

Data Analysis and Reporting

Q. How to structure a research paper on this compound to meet journal standards?

- Answer : Follow IMRaD format:

- Introduction : Highlight applications in drug intermediates or chiral auxiliaries.

- Methods : Detail synthetic/analytical protocols (e.g., "Catalyst X was prepared via...").

- Results : Use tables for comparative yields and figures for spectral data.

- Discussion : Contrast findings with prior studies (e.g., "Our yield exceeds Smith et al. (2020) due to...").

- Conclusion : Propose future work (e.g., "Explore biocatalytic routes") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。